Cas no 2034412-16-1 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide)

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide is a synthetic organic compound featuring a thiophene and phenylacetamide core structure. Its molecular design incorporates a 5-chlorothiophen-2-yl moiety and a 3-methoxyphenylacetamide group, linked via a methoxyethyl spacer, suggesting potential utility in medicinal chemistry or material science applications. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents may influence its reactivity or binding properties. This compound could serve as an intermediate in pharmaceutical synthesis, particularly for targets involving thiophene-based scaffolds. Its structural complexity offers opportunities for further derivatization, making it a candidate for exploratory research in drug discovery or functional materials. Handling requires standard laboratory precautions due to its synthetic nature.
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide structure
2034412-16-1 structure
Product Name:N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide
CAS No:2034412-16-1
MF:C16H18ClNO3S
MW:339.8370
CID:5350210
Update Time:2025-05-23

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide
    • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(3-methoxyphenyl)acetamide
    • Inchi: 1S/C16H18ClNO3S/c1-20-12-5-3-4-11(8-12)9-16(19)18-10-13(21-2)14-6-7-15(17)22-14/h3-8,13H,9-10H2,1-2H3,(H,18,19)
    • InChI Key: VRRLAVQHHZRHSN-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C(C([H])(C([H])([H])N([H])C(C([H])([H])C2C([H])=C([H])C([H])=C(C=2[H])OC([H])([H])[H])=O)OC([H])([H])[H])S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 358
  • XLogP3: 3.2
  • Topological Polar Surface Area: 75.8

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide Pricemore >>

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Additional information on N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide

Introduction to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide (CAS No. 2034412-16-1)

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide, identified by its CAS number 2034412-16-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of functional groups such as chlorothiophene and methoxyphenyl moieties suggests a rich chemical diversity that could be exploited for therapeutic purposes.

The structural composition of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide encompasses several key features that contribute to its unique chemical properties. The chlorothiophene ring, a sulfur-containing heterocycle, is known for its ability to interact with biological targets in a manner distinct from traditional aromatic systems. This feature makes it a valuable component in the design of molecules with specific pharmacological profiles. Additionally, the methoxyethyl and methoxyphenyl groups introduce polar characteristics, enhancing solubility and potentially influencing metabolic pathways.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The study of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide aligns with this trend, as researchers explore its potential in addressing various diseases. For instance, preliminary studies have indicated that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses. This observation is particularly relevant given the increasing recognition of inflammation as a central mechanism in numerous pathological conditions.

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide represents a significant achievement in organic chemistry, showcasing the ability to integrate multiple functional groups into a single molecular entity. The synthetic route typically involves multi-step reactions, including nucleophilic substitution and condensation processes, which highlight the compound's complexity. Advanced techniques such as computational chemistry have been employed to optimize synthetic pathways and predict the compound's behavior under various conditions.

The pharmacological evaluation of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide has revealed promising results in preclinical studies. These investigations have focused on assessing its interaction with biological targets such as kinases and transcription factors, which are critical players in cellular signaling pathways. The compound's ability to modulate these pathways suggests its potential as a lead molecule for further drug development. Moreover, its structural features may contribute to reduced toxicity compared to existing therapeutic agents, a crucial factor in the design of new drugs.

In the context of drug discovery, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide exemplifies the importance of structural diversity in identifying novel therapeutics. The integration of heterocyclic moieties with functional groups like methoxy and chloro provides a scaffold that can be modified to enhance pharmacological activity. This approach is supported by recent advancements in medicinal chemistry, which emphasize the use of computational tools to predict and optimize molecular properties.

The future prospects for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.

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